![molecular formula C17H12N2O4S B14442626 2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate CAS No. 74151-43-2](/img/structure/B14442626.png)
2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is notable for its applications in organic synthesis, particularly in the formation of azo compounds, which are widely used as dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate typically involves the diazotization of an aromatic amine. The process begins with the sulfonation of naphthalene to introduce the sulfonyl group. This is followed by the nitration of the sulfonated naphthalene to introduce the nitro group, which is then reduced to an amine. The final step involves the diazotization of the amine using nitrous acid under acidic conditions to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate undergoes several types of chemical reactions, including:
Electrophilic Substitution: The diazonium group can participate in electrophilic substitution reactions, forming azo compounds.
Coupling Reactions: It can react with phenols and aromatic amines to form azo dyes.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Electrophilic Substitution: Typically involves the use of strong acids like hydrochloric acid or sulfuric acid.
Coupling Reactions: Commonly performed in alkaline conditions using sodium hydroxide or potassium hydroxide.
Reduction: Sodium sulfite or stannous chloride are often used as reducing agents.
Major Products Formed
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Amines: Formed through the reduction of the diazonium group.
科学的研究の応用
2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in the textile industry.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of pigments, dyes, and other colorants.
作用機序
The mechanism of action of 2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate primarily involves the formation of azo compounds through electrophilic substitution reactions. The diazonium group acts as an electrophile, reacting with nucleophiles such as phenols and aromatic amines to form azo bonds. This process is facilitated by the resonance stabilization of the diazonium ion, which makes it highly reactive towards nucleophiles.
類似化合物との比較
Similar Compounds
2-Diazonio-1-naphthalenolate: Another diazonium salt with similar reactivity but different substitution pattern.
4-Diazonio-3-methylbenzenesulfonate: Similar in structure but with a different aromatic core.
2-Diazonio-5-nitronaphthalen-1-olate: Contains a nitro group instead of a sulfonyl group.
Uniqueness
2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate is unique due to the presence of both the diazonium and sulfonyl groups, which confer distinct reactivity and stability. The sulfonyl group enhances the solubility of the compound in water, making it more versatile for various applications.
特性
CAS番号 |
74151-43-2 |
|---|---|
分子式 |
C17H12N2O4S |
分子量 |
340.4 g/mol |
IUPAC名 |
2-diazonio-5-(4-methylphenyl)sulfonyloxynaphthalen-1-olate |
InChI |
InChI=1S/C17H12N2O4S/c1-11-5-7-12(8-6-11)24(21,22)23-16-4-2-3-14-13(16)9-10-15(19-18)17(14)20/h2-10H,1H3 |
InChIキー |
PJXBCFBBMFITDV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C=CC(=C3[O-])[N+]#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


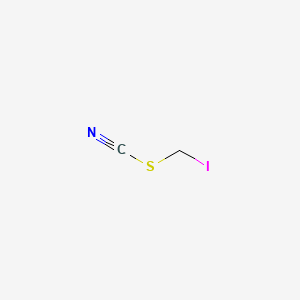
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)

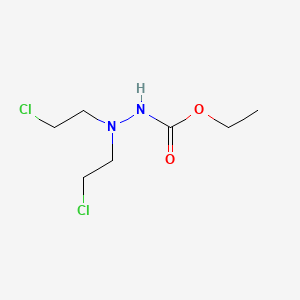
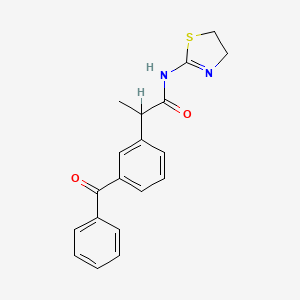
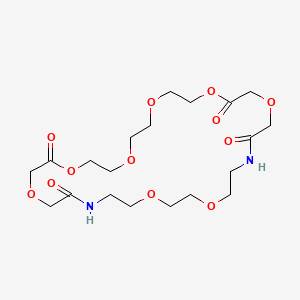
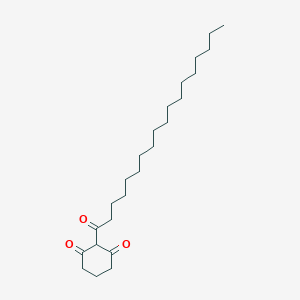

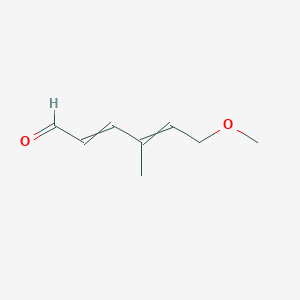

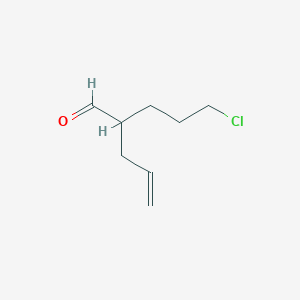
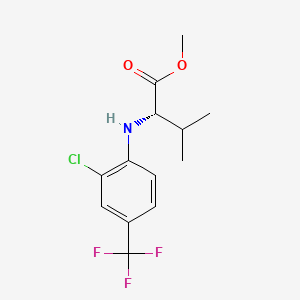

![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
